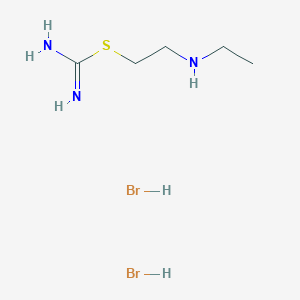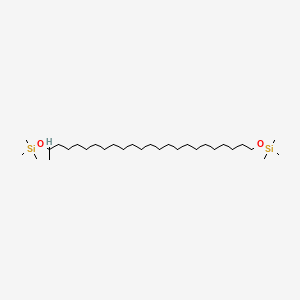
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane is a chemical compound with the molecular formula C30H66O2Si2 and a molecular weight of 515.01 g/mol . This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane typically involves the reaction of trimethylsilyl chloride with a suitable diol under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating its incorporation into different molecular structures. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane can be compared with other similar compounds, such as:
2,2,4,7,7-Pentamethyl-3,6-dioxa-2,7-disilaoctane: This compound has a similar structure but with fewer carbon atoms and a different arrangement of silicon and oxygen atoms.
1,2-Bis(trimethylsilyloxy)propane: Another silicon-containing compound with different functional groups and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Propiedades
Número CAS |
56196-19-1 |
|---|---|
Fórmula molecular |
C30H66O2Si2 |
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
trimethyl(24-trimethylsilyloxytetracosan-2-yloxy)silane |
InChI |
InChI=1S/C30H66O2Si2/c1-30(32-34(5,6)7)28-26-24-22-20-18-16-14-12-10-8-9-11-13-15-17-19-21-23-25-27-29-31-33(2,3)4/h30H,8-29H2,1-7H3 |
Clave InChI |
CEQNVLFUIKWTIE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


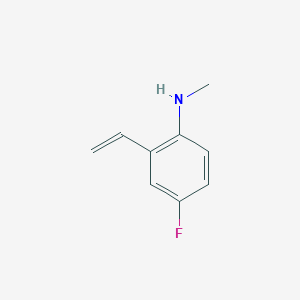
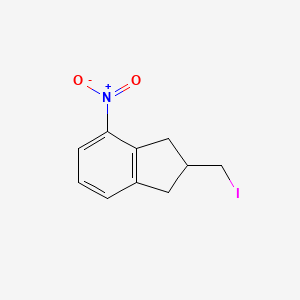
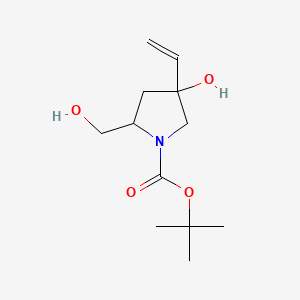
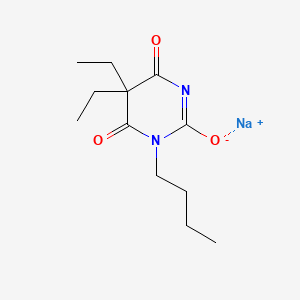
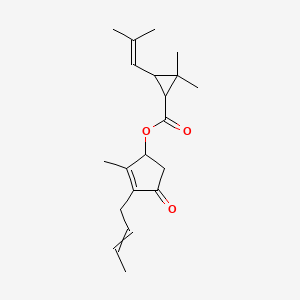
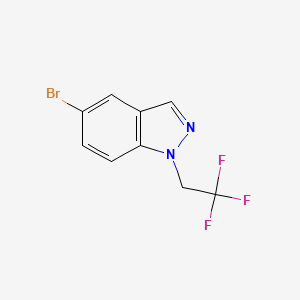
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
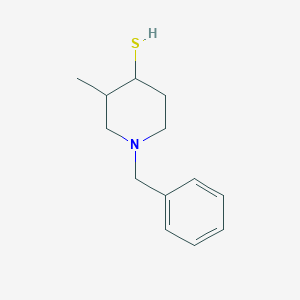
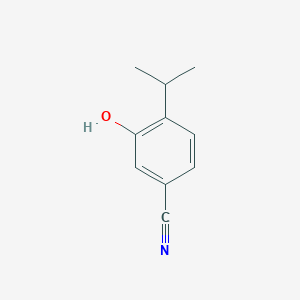
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)
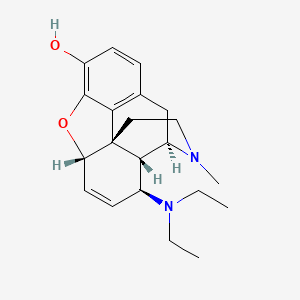
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
